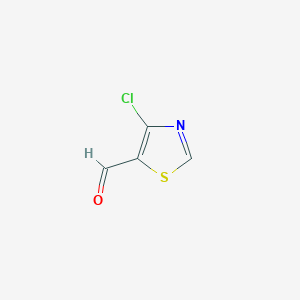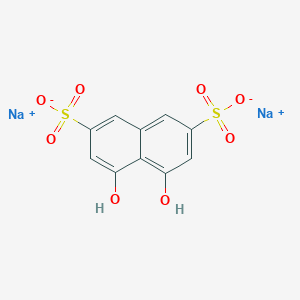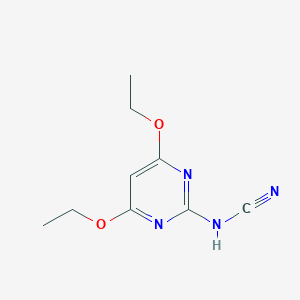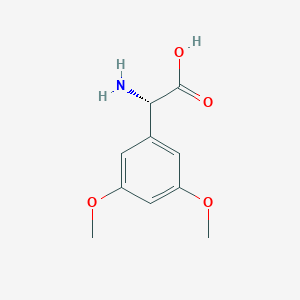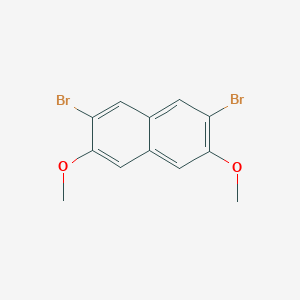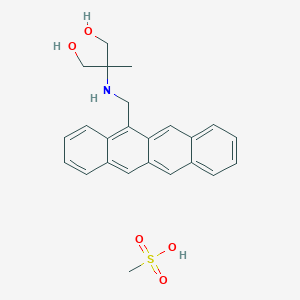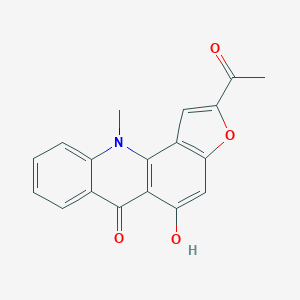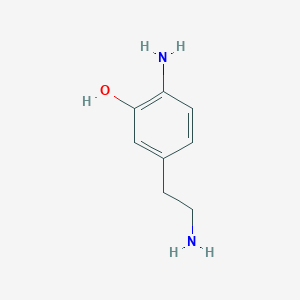
4-Amino-3-hydroxyphenylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxyphenylethylamine (PEA) is a naturally occurring monoamine neurotransmitter that is found in the human brain. It is also known as phenylethylamine, which is a derivative of the amino acid phenylalanine. PEA is involved in various physiological processes, including mood regulation, attention, and cognitive function. Due to its potential therapeutic benefits, PEA has been the subject of scientific research in recent years.
作用機序
PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which stimulates the release of dopamine and norepinephrine in the brain. This mechanism of action is similar to that of some stimulant drugs, such as amphetamines. However, PEA has a shorter half-life than amphetamines, which may make it a safer alternative for some individuals.
生化学的および生理学的効果
PEA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on dopamine and norepinephrine, PEA has been found to increase the levels of other neurotransmitters, such as serotonin and acetylcholine. PEA has also been shown to increase heart rate and blood pressure, which may have implications for its use as a stimulant.
実験室実験の利点と制限
PEA has several advantages for use in lab experiments, including its natural occurrence in the body and its relatively simple synthesis method. However, PEA also has limitations, including its short half-life and potential for rapid metabolism in the body. These limitations may make it difficult to study the long-term effects of PEA on the body.
将来の方向性
There are several future directions for research on PEA. One area of interest is the potential use of PEA in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of PEA analogs that may have improved pharmacological properties. Finally, further research is needed to better understand the long-term effects of PEA on the body and its potential for abuse.
In conclusion, PEA is a naturally occurring neurotransmitter that has potential therapeutic benefits for various neurological and psychiatric disorders. While further research is needed to fully understand its mechanism of action and long-term effects, PEA represents a promising area of research for the development of new treatments for these conditions.
合成法
PEA can be synthesized through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of phenylalanine with ammonia and formaldehyde, while extraction from natural sources involves the isolation of PEA from plants such as chocolate and blue-green algae.
科学的研究の応用
PEA has been studied for its potential therapeutic benefits in various areas, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). PEA has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. In addition, PEA has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.
特性
CAS番号 |
104083-77-4 |
|---|---|
製品名 |
4-Amino-3-hydroxyphenylethylamine |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
InChIキー |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
正規SMILES |
C1=CC(=C(C=C1CCN)O)N |
その他のCAS番号 |
104083-77-4 |
同義語 |
4-amino-3-hydroxyphenylethylamine AHPEA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



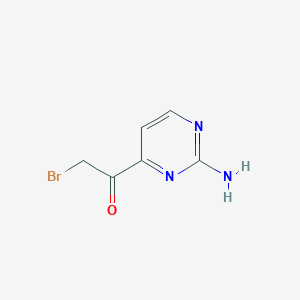
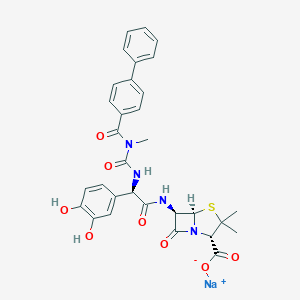
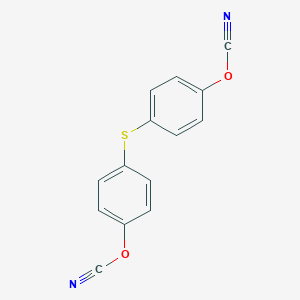
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
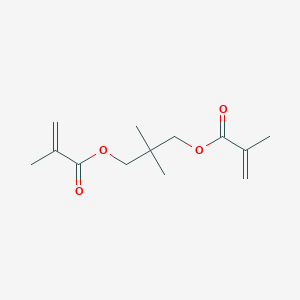
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
